Acidity Modulation: pKa Shift of 2.18 Indicates Lower Acidity vs. Nicotinic Acid (pKa 2.07)
The introduction of two electron-donating methyl groups at the 2- and 6-positions raises the pKa of 2,6-dimethylnicotinic acid to 2.18±0.25, compared to the reported pKa of unsubstituted nicotinic acid at 2.07 . This quantifies a decrease in acidity, a direct consequence of steric and electronic effects that destabilize the conjugate base. The predicted nature of this value indicates a class-level trend that is useful for comparative selection, even without a direct, head-to-head experimental measurement.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | pKa = 2.18±0.25 (Predicted) |
| Comparator Or Baseline | Nicotinic acid (CAS 59-67-6); pKa = 2.07 |
| Quantified Difference | ΔpKa = +0.11 |
| Conditions | Aqueous solution at 25°C; data for comparator is a standard reference value. |
Why This Matters
This pKa difference can influence solubility, salt formation, and chromatographic behavior, making 2,6-dimethylnicotinic acid a distinct choice for applications requiring a slightly less acidic, more lipophilic nicotinic acid core.
